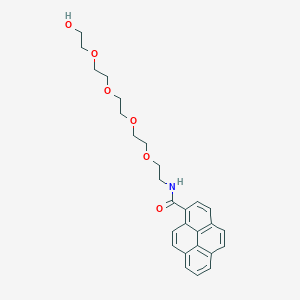
Pyren-PEG5-Alkohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . It is a pyrene labeled PEG derivative containing an hydroxyl group, which enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
Pyrene-PEG5-alcohol can be used in the synthesis of PROTACs . The synthesis of substituted pyrenes can be achieved by indirect methods . One such method involves the tetrahydropyrene (THPy) approach, which effectively performs electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Molecular Structure Analysis
The molecular weight of Pyrene-PEG5-alcohol is 465.6 g/mol . Its molecular formula is C27H31NO6 . It contains a pyrene functional group and an alcohol functional group .Chemical Reactions Analysis
In the context of PROTACs, Pyrene-PEG5-alcohol plays a crucial role. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Pyrene-PEG5-alcohol serves as this linker, enabling the formation of PROTACs .Physical And Chemical Properties Analysis
Pyrene-PEG5-alcohol has a molecular weight of 465.6 g/mol and a molecular formula of C27H31NO6 . It is a pyrene labeled PEG derivative containing an hydroxyl group .Wissenschaftliche Forschungsanwendungen
Umweltmikrobiologie
Biodegradation von Schadstoffen: Pyren-PEG5-Alkohol kann verwendet werden, um die Abbauwege von Pyren zu untersuchen, einem polyzyklischen aromatischen Kohlenwasserstoff (PAK), der ein bedeutender Umweltverschmutzer ist {svg_1}. Er hilft, die mikrobielle Resistenz und die molekularen Mechanismen der Pyren-Toxizität und Bioabbaubarkeit zu verstehen.
Pharmazeutika
Arzneimittel-Abgabesysteme: This compound wird bei der Entwicklung von Arzneimittelabgabesystemen eingesetzt, da er weiter derivatisiert oder durch andere reaktive funktionelle Gruppen ersetzt werden kann. Dies macht ihn zu einem vielseitigen Linker bei der Synthese von zielgerichteten Arzneimittelabgabemolekülen {svg_2}.
Materialwissenschaft
Organische Elektronik: In der Materialwissenschaft ist this compound an der Herstellung organischer elektronischer Materialien beteiligt. Seine Pyren-Komponente ist bekannt für ihre lumineszierenden Eigenschaften, die für die Entwicklung von organischen Leuchtdioden (OLEDs) und anderen lichtemittierenden Materialien wertvoll sind {svg_3}.
Analytische Chemie
Chemosensoren: This compound dient als Chemosensor in der analytischen Chemie. Er ist besonders nützlich für die Detektion von Metallionen und anderen Analyten aufgrund seiner fluoreszierenden Eigenschaften, die sich in Abhängigkeit von verschiedenen Umgebungsbedingungen ändern {svg_4}.
Toxikologie
Toxizitätsstudien: In der Toxikologie kann this compound verwendet werden, um die Toxizität von Pyrenverbindungen zu beurteilen. Er unterstützt die Untersuchung der Auswirkungen verschiedener Pyrenkonzentrationen auf lebende Organismen, insbesondere auf zellulärer Ebene {svg_5}.
Wirkmechanismus
Target of Action
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process that is critical for regulating protein degradation .
Mode of Action
The mode of action of Pyrene-PEG5-alcohol involves the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Pyrene-PEG5-alcohol are those involved in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells. By inducing the degradation of target proteins, Pyrene-PEG5-alcohol can influence various cellular processes that are regulated by these proteins .
Result of Action
The primary result of the action of Pyrene-PEG5-alcohol is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially influencing cell growth, differentiation, and survival .
Action Environment
The action of Pyrene-PEG5-alcohol, like other PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Pyrene-PEG5-alcohol plays a crucial role in the formation of PROTAC molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The pyrene moiety in Pyrene-PEG5-alcohol can interact with various biomolecules, enabling the formation of PROTACs .
Cellular Effects
As a component of PROTACs, it contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Pyrene-PEG5-alcohol involves its role as a linker in PROTACs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, enabling the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be related to the stability and degradation of the PROTAC molecules .
Metabolic Pathways
As a component of PROTACs, it may be involved in the ubiquitin-proteasome system .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the target protein and the E3 ubiquitin ligase .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHAVYJGOEYTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

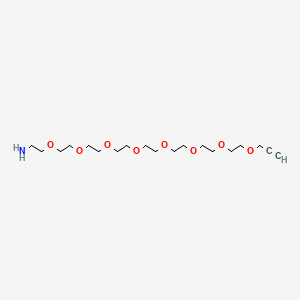

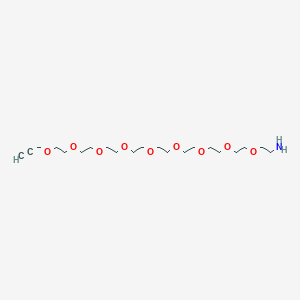
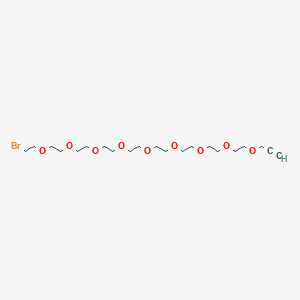

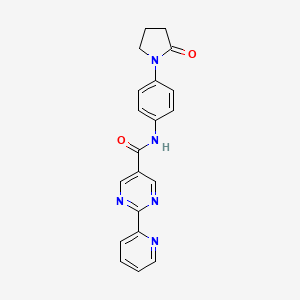


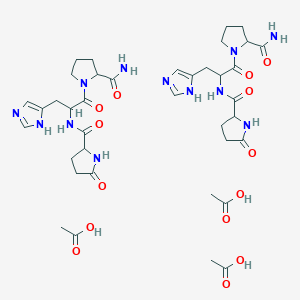
![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

